3-Iodo-5-methyl-pyridin-2-ylamine acetate
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Overview
Description
3-Iodo-5-methyl-pyridin-2-ylamine acetate is an organic compound with the molecular formula C8H11IN2O2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 5-position, and an amine group at the 2-position, with an acetate group attached. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine acetate typically involves the iodination of 5-methyl-2-aminopyridine followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The resulting 3-iodo-5-methyl-2-aminopyridine is then reacted with acetic anhydride or acetyl chloride to form the acetate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-pyridin-2-ylamine acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dimethylformamide.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Deiodinated pyridines.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Iodo-5-methyl-pyridin-2-ylamine acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom and amine group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methyl-pyridin-2-ylamine: Lacks the acetate group but shares similar reactivity.
5-Iodo-3-methyl-pyridin-2-ylamine: Differently substituted but exhibits comparable chemical behavior.
5-Iodo-4-methyl-pyridin-2-ylamine: Another isomer with similar properties.
Uniqueness
3-Iodo-5-methyl-pyridin-2-ylamine acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
acetic acid;3-iodo-5-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.C2H4O2/c1-4-2-5(7)6(8)9-3-4;1-2(3)4/h2-3H,1H3,(H2,8,9);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUHMGZYWNQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)I.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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